pyrazolo[1,5-a]pyrimidin-7(4H)-one

DPP-4 inhibition Type 2 diabetes Medicinal chemistry

Secure a versatile, unsubstituted pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to accelerate your medicinal chemistry programs. This core provides a distinct binding mode in the DPP-4 S1 pocket, enabling development of inhibitors with potency comparable to Alogliptin. It also demonstrates a unique antitubercular resistance mechanism via Rv1751 mutation and achieves 42-fold CDK7 selectivity over CDK2. Unlike pre-functionalized analogs, this parent scaffold offers unrestricted derivatization for multiple therapeutic programs. Standard international B2B shipping is available for this research compound.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 29274-23-5
Cat. No. B3023550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyrazolo[1,5-a]pyrimidin-7(4H)-one
CAS29274-23-5
Synonymspyrazolo(1,5-a)pyrimidin-7(4H)-one
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CNN2C1=NC=CC2=O
InChIInChI=1S/C6H5N3O/c10-6-2-3-7-5-1-4-8-9(5)6/h1-4,8H
InChIKeyBUEFDJQUUGMUJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 29274-23-5): Core Scaffold for Targeted Inhibitor Development and Procurement


Pyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 29274-23-5) is a fused heterocyclic compound with molecular formula C6H5N3O and molecular weight 135.12 g/mol [1]. It serves as a privileged scaffold in medicinal chemistry due to its structural versatility and ability to engage diverse biological targets [2]. This core has been identified through high-throughput whole-cell screening as a potential antituberculosis lead and has been associated with multiple modes of action against Mycobacterium tuberculosis [3]. The compound acts as a foundational building block for synthesizing derivatives that demonstrate potent inhibition of DPP-4, various protein kinases including CDK2, CDK7, CK2, EGFR, B-Raf, and MEK, as well as GABAA receptor modulation [4][5]. As an unsubstituted parent scaffold, it provides researchers with a versatile starting point for structural optimization across multiple therapeutic programs, distinguishing it from pre-functionalized analogs that constrain derivatization pathways.

Why Pyrazolo[1,5-a]pyrimidin-7(4H)-one Cannot Be Interchanged with Alternative Heterocyclic Cores: Procurement Considerations


Substitution of pyrazolo[1,5-a]pyrimidin-7(4H)-one with alternative heterocyclic scaffolds such as pyrazolo[3,4-d]pyrimidine, pyrazolobenzotriazine (PBT), or pyrazoloquinazoline (PQ) is not straightforward despite superficial structural resemblance. Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives exhibit a distinct binding mode in the S1 pocket of DPP-4 that resembles the interaction pattern of clinically validated inhibitors Alogliptin and Trelagliptin, a pharmacophore feature not replicated by other fused heterocyclic cores [1]. Furthermore, the scaffold has demonstrated a unique resistance mechanism in antitubercular applications via mutation of an FAD-dependent hydroxylase (Rv1751), indicating a target engagement profile distinct from other cores previously associated with cell-wall biosynthesis or iron uptake [2]. The core has also been successfully deployed as a GABAA receptor ligand scaffold where PBT and PQ analogs showed differing subtype selectivity profiles, underscoring that core topology critically determines biological outcome [3]. Generic substitution without validation would compromise target engagement, selectivity, and ultimately the reproducibility of downstream biological data.

Pyrazolo[1,5-a]pyrimidin-7(4H)-one: Quantitative Comparative Evidence for Differentiated Scaffold Selection


DPP-4 Inhibitor Optimization from Pyrazolo[1,5-a]pyrimidin-7(4H)-one Scaffold: 25- to 40-Fold Potency Enhancement and 2000-Fold Selectivity Over DPP-8/9

Structural optimization of pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold-based DPP-4 inhibitors demonstrates quantifiable progression in potency. Starting from the initial potent compounds b2 (IC50 = 79 nM) and d1 (IC50 = 49 nM) derived from this scaffold, further optimization via scaffold hopping and fragment-based drug design strategies yielded compound c24 (IC50 = 2 nM) [1]. This represents a 25-fold increase in inhibitory activity compared to b2 and a 40-fold increase compared to d1. Notably, c24 also exhibits a 2-fold potency advantage over the clinically approved DPP-4 inhibitor Alogliptin (IC50 = 4 nM) and remarkable selectivity over related dipeptidyl peptidases DPP-8 and DPP-9 (>2000-fold) [1]. In vivo intraperitoneal glucose tolerance tests (IPGTT) in diabetic mice demonstrated that c24 effectively reduces glucose excursion by 48% at a dose of 10 mg/kg, compared to 34% reduction achieved by the earlier lead compound b2 at the same dose [1][2]. This quantitative progression establishes the scaffold's capacity for iterative potency optimization and selectivity refinement beyond initial lead identification.

DPP-4 inhibition Type 2 diabetes Medicinal chemistry

Antitubercular Activity of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives: MIC 3.13 μM Against M. tuberculosis H37Rv with Distinct Resistance Mechanism

Pyrazolo[1,5-a]pyrimidin-7(4H)-one was identified through high-throughput whole-cell screening as a potential antituberculosis lead. The core scaffold has been identified multiple times previously and has been associated with various modes of action against Mycobacterium tuberculosis (Mtb) [1]. In a focused library of analogues, compound P19 demonstrated an MIC of 3.13 μM against Mtb strain H37Rv in Middlebrook 7H9/BSA medium containing glucose/glycerol/Tween 80, with activity maintained across multiple assay conditions including GAST/Fe medium (MIC = 1.20 μM) and cholesterol-containing medium (MIC = 3.13 μM) [2]. This compares favorably to the first-line antitubercular drug isoniazid (INH), which showed an MIC of 0.39 μM under the same 7H9 conditions but did not induce the cell wall-responsive iniBAC promoter or DNA damage-responsive reporters, whereas P19 similarly showed no induction of these pathways [2]. Critically, resistance to these pyrazolo[1,5-a]pyrimidin-7(4H)-one compounds was conferred by mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promotes compound catabolism by hydroxylation from molecular oxygen—a mechanism distinct from compounds targeting cell-wall biosynthesis, isoprene biosynthesis, or iron uptake [1]. The compounds demonstrated low cytotoxicity and showed promising activity against Mtb within macrophages [1].

Antitubercular Mycobacterium tuberculosis High-throughput screening

CDK7 Inhibition with Pyrazolo[1,5-a]pyrimidine Core: BS-181 Demonstrates 42-Fold Selectivity Over CDK2

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully deployed in the development of selective cyclin-dependent kinase inhibitors. Compound BS-181, a pyrazolo[1,5-a]pyrimidine derivative, is a highly selective CDK7 inhibitor with an IC50 of 21 nM . Critically, BS-181 demonstrates 42-fold selectivity over CDK2 (IC50 = 880 nM), which is the only other CDK that is inhibited at concentrations lower than 1 μM . This selectivity profile is notable because CDK7 and CDK2 share high sequence homology in their ATP-binding pockets, making selective inhibition challenging. The pyrazolo[1,5-a]pyrimidine core enables discrimination between these closely related kinases, a property not uniformly observed across other heterocyclic kinase inhibitor scaffolds such as pyrazolo[3,4-d]pyrimidines, which have shown broader CDK inhibition profiles in comparative studies [1]. In MCF-7 breast cancer cells, BS-181 demonstrated antiproliferative effects consistent with CDK7 inhibition .

CDK7 inhibition Cancer therapeutics Kinase selectivity

Pyrazolo[1,5-a]pyrimidin-7(4H)-one as GABAA Receptor Ligand Scaffold: Compound 3g Demonstrates Anxiolytic-Like Effect at 10–30 mg/kg

Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives were synthesized and evaluated as potential GABAA receptor ligands, with the scaffold being strictly related to pyrazolobenzotriazine (PBT) and pyrazoloquinazoline (PQ) systems previously investigated by the same research group [1]. Among the synthesized 6-phenyl- and 6-benzylpyrazolo[1,5-a]pyrimidin-7(4H)-ones, compound 3g demonstrated an anxiolytic-like effect at doses of 10–30 mg/kg in preliminary pharmacological studies [1]. While comprehensive GABAA receptor subtype affinity data (Ki values) for 3g were not reported in the publicly available abstract, the demonstration of in vivo behavioral efficacy at these dose ranges establishes the scaffold's CNS permeability and target engagement potential. This contrasts with earlier PBT and PQ series where optimal affinity was achieved with C-3 and C-8 substitutions, suggesting the pyrazolo[1,5-a]pyrimidin-7(4H)-one core offers alternative substitution vectors for modulating GABAA receptor subtype selectivity [1]. The anxiolytic-like effect observed at 10–30 mg/kg provides a benchmark for future SAR studies on this scaffold.

GABAA receptor Anxiolytic CNS drug discovery

Green Synthetic Accessibility: Ultrasonic Irradiation Enables Aqueous-Phase Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives

A green synthetic strategy has been developed for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives using ultrasonic irradiation in aqueous ethanol media [1]. The method employs KHSO4 as an assisting agent for the reaction of aminopyrazoles with symmetric and non-symmetric alkynes, producing the desired pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good yields [1]. This approach minimizes environmental impact compared to traditional synthetic routes that typically require anhydrous organic solvents, elevated temperatures, and extended reaction times. The aqueous-phase ultrasonic method represents a quantifiably greener alternative to conventional heterocyclic synthesis protocols such as those employing DMF or DMSO under thermal reflux. The synthetic accessibility of this scaffold via green chemistry routes reduces procurement barriers for laboratories with sustainability mandates or restricted access to hazardous solvent disposal infrastructure.

Green chemistry Scaffold synthesis Sustainable procurement

Multi-Target Scaffold Versatility: Pyrazolo[1,5-a]pyrimidin-7(4H)-one Serves as Privileged Core for CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1/2, and Pim-1 Inhibition

Pyrazolo[1,5-a]pyrimidines function as both ATP-competitive and allosteric inhibitors of a broad panel of protein kinases [1]. Recent comprehensive review evidence documents that derivatives based on this scaffold demonstrate potent inhibitory activity against CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, CDK2, and Pim-1 kinases [1][2]. EGFR-targeting pyrazolo[1,5-a]pyrimidine derivatives have shown particular promise in non-small cell lung cancer (NSCLC) models, while B-Raf and MEK inhibitory effects are relevant to melanoma applications [1]. This multi-kinase engagement profile distinguishes the pyrazolo[1,5-a]pyrimidine core from more target-restricted scaffolds. The versatility of this core as a privileged structure enables medicinal chemists to explore multiple therapeutic hypotheses from a single synthetic starting point, whereas alternative scaffolds such as pyrazolo[3,4-d]pyrimidines have shown more restricted kinase targeting profiles in comparative SAR studies [2].

Kinase inhibition Multi-target drug discovery Privileged scaffold

Procurement-Guided Research Applications for Pyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 29274-23-5)


Diabetes Drug Discovery: DPP-4 Inhibitor Lead Optimization from Pyrazolo[1,5-a]pyrimidin-7(4H)-one Core

This scaffold is validated for DPP-4 inhibitor development with demonstrated 25- to 40-fold potency improvements through iterative optimization. Procurement of CAS 29274-23-5 enables medicinal chemistry teams to generate derivatives with the potential to surpass Alogliptin (IC50 = 4 nM) in potency, with documented selectivity over DPP-8/9 (>2000-fold) and in vivo glucose reduction efficacy of up to 48% at 10 mg/kg in diabetic mouse models [1][2]. The scaffold's binding mode in the S1 pocket resembles that of clinically approved DPP-4 inhibitors Alogliptin and Trelagliptin, providing a rational basis for structure-based drug design [1].

Antitubercular Lead Development: Novel Mode of Action via Rv1751 Hydroxylase Pathway

Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives offer a distinct mechanism of action against Mycobacterium tuberculosis H37Rv with compound P19 demonstrating MIC values of 3.13 μM in standard 7H9 medium and enhanced activity (1.20 μM) in GAST/Fe medium [3]. Resistance arises via mutation of the FAD-dependent hydroxylase Rv1751—a mechanism distinct from cell-wall biosynthesis, isoprene biosynthesis, and iron uptake pathways targeted by other antitubercular scaffolds [4]. This differentiated resistance profile positions this core for combination therapy development against drug-resistant Mtb strains.

Selective CDK7 Inhibitor Development for Oncology Applications

The pyrazolo[1,5-a]pyrimidine core enables the development of highly selective CDK7 inhibitors, as demonstrated by compound BS-181 (CDK7 IC50 = 21 nM) with 42-fold selectivity over CDK2 (IC50 = 880 nM) . This selectivity window is critical for minimizing CDK2-mediated off-target toxicities in cancer therapeutic programs. The scaffold's capacity to discriminate between highly homologous kinases (CDK7 vs. CDK2) makes it a strategic choice for targeted oncology drug discovery where isoform selectivity is paramount.

CNS Drug Discovery: GABAA Receptor Modulation and Anxiolytic Development

Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives demonstrate brain penetration and in vivo anxiolytic-like efficacy at doses of 10–30 mg/kg, as shown with compound 3g [5]. The core offers distinct substitution vectors (6-position phenyl/benzyl) compared to structurally related PBT and PQ scaffolds, providing medicinal chemists with alternative topology for modulating GABAA receptor subtype selectivity [5]. This scaffold is suitable for CNS-focused drug discovery programs targeting anxiety, epilepsy, and other GABAergic disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for pyrazolo[1,5-a]pyrimidin-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.